molecular formula C12H11N7O4 B4326090 3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE

3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE

Cat. No.: B4326090
M. Wt: 317.26 g/mol
InChI Key: FTSMPADAJKEAHS-UHFFFAOYSA-N
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Description

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-oxidopyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that features multiple functional groups, including an oxadiazole, a pyridine, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This can be done via a Huisgen cycloaddition reaction, often referred to as a “click” reaction, between an azide and an alkyne.

    Coupling of the Pyridine Ring: This step might involve a palladium-catalyzed cross-coupling reaction.

    Esterification: The final step could involve the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-oxidopyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to an amino group.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group would yield nitro derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It could be explored for its potential as a pharmaceutical agent due to its complex structure and multiple functional groups.

    Materials Science: The compound could be used in the development of new materials with unique properties.

    Chemical Research: It could serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-oxidopyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of 3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE lies in its combination of multiple functional groups, which can confer a wide range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1-oxidopyridin-1-ium-3-yl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O4/c1-2-22-12(20)8-9(7-4-3-5-18(21)6-7)19(17-14-8)11-10(13)15-23-16-11/h3-6H,2H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSMPADAJKEAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)C2=NON=C2N)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE
Reactant of Route 2
Reactant of Route 2
3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE
Reactant of Route 3
3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE
Reactant of Route 4
Reactant of Route 4
3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE
Reactant of Route 5
3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE
Reactant of Route 6
Reactant of Route 6
3-[1-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-5-YL]-1-PYRIDINIUMOLATE

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